Pentafluoro(2-carboxyvinyl) sulfur(VI)
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Overview
Description
Pentafluoro(2-carboxyvinyl) sulfur(VI) is a compound that features a pentafluorosulfanyl group attached to a carboxyvinyl moiety. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects. The pentafluorosulfanyl group is known for its resistance to hydrolysis under both acidic and basic conditions, making it a valuable functional group in various chemical applications .
Mechanism of Action
Target of Action
Pentafluoro(2-carboxyvinyl) sulfur(VI), also known as E-3-Pentafluorosulfanylprop-2-enoic acid, is a compound that has been studied for its potential in the development of covalent inhibitors with high potency and low off-target effects . The primary targets of this compound are proteins involved in protein-protein interactions (PPIs) . These targets play a crucial role in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
E-3-Pentafluorosulfanylprop-2-enoic acid interacts with its targets through a mechanism known as sulfur(VI) fluoride exchange (SuFEx) in vitro selection . This technique allows the evolution of covalent aptamers from trillions of SuFEx-modified oligonucleotides . Through this interaction, the compound can permanently impair protein functions by targeted cross-linking .
Biochemical Pathways
The biochemical pathways affected by Pentafluoro(2-carboxyvinyl) sulfur(VI) are those involving protein-protein interactions. The compound’s action can perturb these interactions, leading to changes in the downstream effects of these pathways . .
Pharmacokinetics
It is noted that covalent inhibitors like this compound can have simple pharmacokinetic properties due to their ability to permanently impair protein functions .
Result of Action
The result of the action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is the impairment of protein functions involved in protein-protein interactions
Biochemical Analysis
Biochemical Properties
The role of Pentafluoro(2-carboxyvinyl) sulfur(VI) in biochemical reactions is intriguing. It is known that sulfur(VI) fluorides have found applications in biomolecular chemistry, chemical biology, and medicinal chemistry . Specific enzymes, proteins, and other biomolecules that Pentafluoro(2-carboxyvinyl) sulfur(VI) interacts with are yet to be identified .
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is complex. It is known that sulfur(VI) fluoride exchange (SuFEx) enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .
Metabolic Pathways
It is known that sulfur(VI) fluorides have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology . Specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
The synthesis of pentafluoro(2-carboxyvinyl) sulfur(VI) typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method includes the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may involve amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions
Chemical Reactions Analysis
Pentafluoro(2-carboxyvinyl) sulfur(VI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively studied.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, often catalyzed by bases such as DBU.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pentafluoro(2-carboxyvinyl) sulfur(VI) has several scientific research applications:
Biology: The compound’s stability and unique properties make it useful in bioconjugation techniques.
Comparison with Similar Compounds
Pentafluoro(2-carboxyvinyl) sulfur(VI) can be compared with other compounds that feature electron-withdrawing groups, such as:
Trifluoromethyl compounds: These compounds also exhibit strong electron-withdrawing effects but are generally less lipophilic than pentafluorosulfanyl compounds.
Sulfonyl fluorides: These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity profiles.
The uniqueness of pentafluoro(2-carboxyvinyl) sulfur(VI) lies in its combination of high chemical stability, significant electron-withdrawing effects, and lipophilicity, which make it a versatile and valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNJZYOWKKRGF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CS(F)(F)(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/S(F)(F)(F)(F)F)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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